molecular formula C22H19N3O B11325161 N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B11325161
M. Wt: 341.4 g/mol
InChI Key: BSWXODZFQQVMJM-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of both a pyrazole ring and a naphthalene moiety in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Acylation: The final step involves the acylation of the benzylated pyrazole with naphthalene-1-acetic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or acetamide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The pyrazole ring is known to bind to metal ions and can inhibit enzyme activity, while the naphthalene moiety may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(phenyl)acetamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide is unique due to the specific combination of the pyrazole and naphthalene moieties. This combination may result in unique biological activities and chemical properties that are not observed in similar compounds.

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C22H19N3O/c26-22(15-19-11-6-10-18-9-4-5-12-20(18)19)24-21-13-14-23-25(21)16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,24,26)

InChI Key

BSWXODZFQQVMJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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